Methyl 2-Chloro-5-iodonicotinate

CAS No.: 78686-83-6

Cat. No.: VC3721776

Molecular Formula: C7H5ClINO2

Molecular Weight: 297.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78686-83-6 |

|---|---|

| Molecular Formula | C7H5ClINO2 |

| Molecular Weight | 297.48 g/mol |

| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |

| Standard InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl |

Introduction

Chemical Identity and Structural Properties

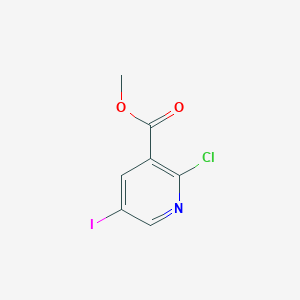

Methyl 2-Chloro-5-iodonicotinate is a derivative of nicotinic acid characterized by the presence of both chlorine and iodine substituents on a pyridine ring, along with a methyl ester group. This distinctive halogenation pattern contributes to its specialized chemical behavior and applications.

Basic Identification

The compound is identified by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClINO₂ |

| CAS Number | 78686-83-6 |

| Molecular Weight | 297.48 g/mol |

| SMILES Notation | COC(=O)C1=C(N=CC(=C1)I)Cl |

| InChI | InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |

| InChIKey | XJAILSCNCPJQPH-UHFFFAOYSA-N |

| Alternative Name | Methyl 2-chloro-5-iodopyridine-3-carboxylate |

The molecular structure features a pyridine ring with chlorine at the 2-position, iodine at the 5-position, and a methyl carboxylate group at the 3-position. This arrangement of substituents creates a versatile scaffold for further chemical transformations .

Spectroscopic Properties

The compound can be characterized through various spectroscopic techniques. Mass spectrometry analysis reveals distinct molecular ion peaks reflecting its molecular weight of approximately 297.48 g/mol. NMR spectroscopy is particularly useful for confirming the substitution pattern on the pyridine ring, with the 5-iodo substituent causing characteristic deshielding of aromatic protons.

Physical Properties

Methyl 2-Chloro-5-iodonicotinate exhibits several important physical properties that influence its handling and applications:

| Property | Predicted Data |

|---|---|

| Physical State | Solid at room temperature |

| Predicted CCS [M+H]⁺ | 142.5 Ų |

| Predicted CCS [M+Na]⁺ | 148.9 Ų |

| Predicted CCS [M+NH₄]⁺ | 146.4 Ų |

| Predicted CCS [M+K]⁺ | 146.1 Ų |

| Predicted CCS [M-H]⁻ | 137.5 Ų |

| Predicted CCS [M+Na-2H]⁻ | 136.8 Ų |

| Predicted CCS [M]⁺ | 141.2 Ų |

| Predicted CCS [M]⁻ | 141.2 Ų |

The collision cross section (CCS) values provide important information for mass spectrometric analysis and can be useful for identification and characterization of the compound in complex mixtures .

Synthesis Methodologies

The synthesis of Methyl 2-Chloro-5-iodonicotinate typically involves multi-step processes that require careful control of reaction conditions to ensure regioselectivity and high yields.

Laboratory Synthesis Routes

The most common synthetic approach involves sequential halogenation and esterification of pyridine derivatives. The synthesis typically follows a sequence that includes:

-

Iodination at the 5-position of a suitable nicotinic acid derivative

-

Chlorination at the 2-position

-

Esterification to form the methyl ester

The iodination step commonly employs iodine with an oxidizing agent, while the chlorination is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. The conditions must be carefully controlled to ensure selective halogenation at the desired positions.

Industrial Production Methods

For industrial-scale production, the synthesis may employ batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors represent an advanced approach that can enhance the efficiency of the production process. Purification generally involves techniques such as silica gel chromatography to isolate the target compound from reaction byproducts.

Reaction Optimization

Several factors influence the optimization of the synthesis:

-

Temperature control (typically 60-80°C for iodination)

-

Solvent selection (DMF or THF are commonly used)

-

Stoichiometric ratios of halogenating agents

-

Reaction time

-

Purification techniques

These parameters must be carefully adjusted to achieve high yields and purity of the final product. Characterization via HPLC and NMR spectroscopy is crucial to confirm the structural identity and purity of the synthesized compound.

Chemical Reactivity

Methyl 2-Chloro-5-iodonicotinate exhibits diverse chemical reactivity, primarily due to the presence of the halogen substituents and the ester functionality.

Types of Reactions

The compound participates in several types of chemical transformations:

Substitution Reactions

The halogen atoms (chlorine and iodine) can undergo nucleophilic aromatic substitution reactions with various nucleophiles. These reactions typically occur more readily at the iodine position due to the greater leaving group ability of iodide compared to chloride. Common nucleophiles include azide, thiocyanate, and amine derivatives.

Cross-Coupling Reactions

Applications in Scientific Research

Methyl 2-Chloro-5-iodonicotinate serves as a versatile building block in various scientific and industrial applications.

Chemical Synthesis

The compound functions as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for diverse chemical transformations, making it valuable in pharmaceutical and agrochemical research. It serves as a precursor to more complex pyridine derivatives through selective functionalization at the halogenated positions.

Biological Research

In biological research, Methyl 2-Chloro-5-iodonicotinate has been utilized in several ways:

-

As a probe in biochemical assays to study enzyme interactions

-

In pharmacological research for neurological disorders

-

As a potential inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism

These applications leverage the compound's structural features and potential for specific molecular interactions.

Industrial Applications

In industrial settings, the compound serves as:

-

An intermediate in the synthesis of specialty chemicals

-

A precursor for agrochemicals and pharmaceuticals

-

A building block for materials with specialized properties

The combination of halogen substituents makes it particularly useful in these contexts, allowing for selective reactivity in subsequent transformations.

Biological Activity

Recent research has revealed several potential biological activities of Methyl 2-Chloro-5-iodonicotinate, making it of interest in medicinal chemistry and drug development.

Anticancer Properties

Studies suggest that the compound exhibits promising anticancer properties. Molecular docking techniques have been used to predict its interaction with various biological targets associated with cancer pathways. The results indicate that it could potentially inhibit specific oncogenic proteins, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

In vitro assays have demonstrated that Methyl 2-Chloro-5-iodonicotinate exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Pulmonary Fibrosis Treatment

One notable application under investigation is the potential use of the compound in treating pulmonary fibrosis. Molecular docking studies indicate that it binds effectively to targets involved in fibrotic pathways, suggesting its potential as a therapeutic agent for this condition. These studies highlight its ability to modulate inflammatory responses and fibrosis-related signaling pathways.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinity and interaction modes of the compound with various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Oncogenic Protein A | -8.5 | Hydrogen Bonds |

| Oncogenic Protein B | -7.9 | Hydrophobic Interactions |

| Fibrosis-related Protein C | -9.0 | Ionic Interactions |

These findings support the potential therapeutic applications of Methyl 2-Chloro-5-iodonicotinate in oncology and pulmonary diseases.

Comparative Analysis

Comparing Methyl 2-Chloro-5-iodonicotinate with structurally related compounds provides insights into structure-activity relationships and highlights its unique properties.

Comparison with Related Compounds

| Compound Name | Halogen Type | Unique Features |

|---|---|---|

| Methyl 2-Chloro-5-iodonicotinate | Iodine | Combined chlorine and iodine for distinct reactivity |

| Methyl 2-Chloro-5-bromonicotinate | Bromine | Similar structure but different reactivity |

| Methyl 2-Chloro-5-fluoronicotinate | Fluorine | Contains fluorine instead of iodine |

| Methyl 2-Chloro-5-nitronicotinate | Nitro | Features a nitro group instead of iodine |

Methyl 2-Chloro-5-iodonicotinate stands out due to its unique halogen combination, which confers distinctive chemical reactivity and biological activity compared to its analogs. The iodine atom enhances the compound's ability to participate in halogen bonding, making it valuable in various research applications.

Structure-Activity Relationships

Research Methodologies and Techniques

The study of Methyl 2-Chloro-5-iodonicotinate employs various advanced research methodologies that provide insights into its properties and applications.

Characterization Techniques

Several techniques are employed to characterize the compound:

-

1H/13C NMR spectroscopy to verify the pyridine ring substitution pattern and ester group

-

Mass spectrometry to confirm the molecular weight

-

X-ray crystallography to resolve ambiguities in cases of isomeric byproducts

-

Elemental analysis to validate the empirical formula with less than 1% deviation

These techniques are crucial for confirming the structural identity of the compound and ensuring its purity.

Research Design Considerations

When working with Methyl 2-Chloro-5-iodonicotinate, several methodological considerations are important:

-

Storage conditions (amber vials at -20°C) to prevent photodegradation

-

Moisture control using desiccants to avoid ester hydrolysis

-

Long-term stability testing under accelerated aging conditions

-

Proper solvent selection for reactions (toluene vs. DMF) based on computational modeling

These considerations ensure the integrity of the compound during research and development processes.

Data Analysis Methods

For analyzing the biological activity of Methyl 2-Chloro-5-iodonicotinate and its derivatives, several statistical approaches are employed:

-

Dose-response curves using nonlinear regression to calculate IC50 values

-

Inclusion of negative controls to isolate the contribution of halogen substituents

-

Triplicate experiments with blinded data analysis to minimize bias

-

Multivariate regression to correlate substituent electronic parameters with bioactivity

These analytical methods provide robust evidence for the compound's biological effects and structure-activity relationships.

Case Studies

Several case studies highlight the potential applications and properties of Methyl 2-Chloro-5-iodonicotinate in different research contexts.

Anticancer Activity Case Study

Objective: To evaluate the anticancer effects of the compound on lung cancer cell lines.

Methodology: Cell viability assays were performed using various concentrations of the compound.

Results: Significant inhibition of cell proliferation was observed at higher concentrations, with IC50 values indicating potent activity against lung cancer cells.

This case study suggests potential applications in cancer treatment research, particularly for lung cancers.

Antimicrobial Efficacy Case Study

Objective: To assess the antibacterial activity against clinical isolates.

Methodology: Disc diffusion method was employed to evaluate the zone of inhibition.

Results: Notable inhibition zones were observed against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

These findings point to possible applications in developing new antimicrobial compounds, which is particularly relevant given the growing concern about antibiotic resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume